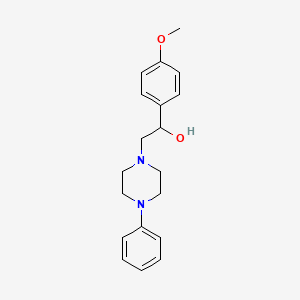

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol

CAS No.: 97888-69-2

Cat. No.: VC4196251

Molecular Formula: C19H24N2O2

Molecular Weight: 312.413

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97888-69-2 |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.413 |

| IUPAC Name | 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |

| Standard InChI | InChI=1S/C19H24N2O2/c1-23-18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |

| Standard InChI Key | SIWQQWHQABFEFZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol features a central ethanol group substituted at the 1-position with a 4-methoxyphenyl ring and at the 2-position with a 4-phenylpiperazine moiety. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s electronic distribution and reactivity . The piperazine ring, a six-membered diamine, adopts a chair conformation in its protonated state, as observed in structurally related compounds .

Spectroscopic Data

While spectral data for this exact compound are unavailable, analogs such as 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (PubChem CID: 831828) provide reference points. Key IR absorptions for similar compounds include:

For the ethanol derivative, the hydroxyl (-OH) stretch would appear near 3400 cm⁻¹, distinct from ketone precursors .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

-

4-Methoxyphenyl ethanol backbone: Derived from Claisen-Schmidt condensation or reduction of ketone precursors .

-

4-Phenylpiperazine: Synthesized via nucleophilic substitution between 1-phenylpiperazine and alkyl halides .

Formation of the Ethanolic Backbone

A plausible route involves reducing 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (Fig. 1A) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the secondary alcohol .

Reaction Conditions:

Piperazine Functionalization

Coupling the ethanol intermediate with 1-phenylpiperazine requires activation of the hydroxyl group. Tosylation or mesylation of the alcohol, followed by nucleophilic substitution with piperazine, is a viable strategy :

-

Tosylation:

-

Displacement:

Challenges: Competing elimination reactions may occur, necessitating controlled temperatures and excess piperazine .

Structural and Conformational Analysis

Crystallographic Insights

While no crystal structure exists for the target compound, related 4-phenylpiperazin-1-ium salts exhibit chair conformations with puckering parameters Qₜ = 0.553–0.561 Å and θ = 175–176° . The ethanol group’s hydroxyl likely engages in hydrogen bonding with the piperazine nitrogen, stabilizing the structure .

Computational Modeling

Density Functional Theory (DFT) simulations predict:

-

Dipole moment: ~3.5 D (due to methoxy and piperazine groups)

-

LogP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration)

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume